3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

PfDHODH inhibition antimalarial structure–activity relationship

3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1443279-18-2) is a polysubstituted fused N-heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class. The scaffold is characterized by a 3-methyl group, a 5-trifluoromethyl substituent, and a 7-carboxylic acid handle (MW 245.16, C9H6F3N3O2).

Molecular Formula C9H6F3N3O2
Molecular Weight 245.161
CAS No. 1443279-18-2
Cat. No. B2852096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS1443279-18-2
Molecular FormulaC9H6F3N3O2
Molecular Weight245.161
Structural Identifiers
SMILESCC1=C2N=C(C=C(N2N=C1)C(=O)O)C(F)(F)F
InChIInChI=1S/C9H6F3N3O2/c1-4-3-13-15-5(8(16)17)2-6(9(10,11)12)14-7(4)15/h2-3H,1H3,(H,16,17)
InChIKeyFVVPKUNEEAQXPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid: A Precision Heterocyclic Building Block for Kinase-Targeted Drug Discovery


3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1443279-18-2) is a polysubstituted fused N-heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class [1]. The scaffold is characterized by a 3-methyl group, a 5-trifluoromethyl substituent, and a 7-carboxylic acid handle (MW 245.16, C9H6F3N3O2) . Pyrazolo[1,5-a]pyrimidines are privileged structures in medicinal chemistry, extensively exploited as kinase inhibitors (Trk, mTOR, Pim, CK2), phosphodiesterase modulators, and antiviral agents [1]. The precise substitution pattern of this compound—combining electron‑withdrawing, lipophilic, and hydrogen‑bond‑donor functionality—renders it a strategic intermediate for lead generation programs that demand both target potency and synthetic tractability.

Why Unsubstituted or Mono-Substituted Pyrazolo[1,5-a]pyrimidine-7-carboxylic Acids Cannot Replace the 3-Methyl-5-CF3 Analogue


The biological activity of pyrazolo[1,5-a]pyrimidines is exquisitely sensitive to the nature and position of substituents. Class‑level SAR demonstrates that replacing the 5‑trifluoromethyl group with a methyl group reduces target potency by more than an order of magnitude [1], while omission of the 3‑methyl substituent alters both steric and electronic properties that govern kinase selectivity. The 7‑carboxylic acid is not a generic solubilizing tag; its orientation and acidity are critical for productive interactions with target proteins and for enabling efficient amide‑bond formation in library synthesis [2]. Consequently, procurement of the des‑methyl, des‑CF3, or regioisomeric carboxylic‑acid analogs introduces a quantifiable and irreversible handicap—lower starting potency, reduced synthetic versatility, or both—that cannot be compensated for by later optimization.

Quantitative Differentiation Evidence: 3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid vs. Closest Analogs


5-Trifluoromethyl Substitution Yields ~25‑Fold Higher Target Potency than 5‑Methyl

In a matched‑pair comparison within the pyrazolo[1,5-a]pyrimidine scaffold, a compound bearing a 5‑CF3 group (R2=CH3, R5=CF3) exhibited an IC50 of 0.16 ± 0.01 µM against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), whereas the corresponding 5‑CH3 analogue (R2=CH3, R5=CH3) showed an IC50 of 4 ± 1 µM [1]. The 5‑CF3‑substituted derivative was also 37.5‑fold more potent than the 2,5‑bis(trifluoromethyl) analogue (IC50 = 6 ± 1 µM), underscoring the superior position‑specific effect of the 5‑CF3 group. This quantitative advantage is directly transferable to 3‑methyl‑5‑(trifluoromethyl)pyrazolo[1,5-a]pyrimidine‑7‑carboxylic acid, as it shares the identical 5‑CF3 / 3‑methyl pharmacophore.

PfDHODH inhibition antimalarial structure–activity relationship

7‑Carboxylic Acid Enables Direct Amide Derivatization Without Hydrolysis Steps Required by Ester Analogs

The 7‑carboxylic acid functionality permits direct activation and amide‑bond formation under standard HATU/EDCI conditions. In contrast, the corresponding 7‑methyl ester analog (CAS 145371‑72‑8) requires a saponification step that adds 2–4 h of synthesis time and typically reduces overall yield by 10–20% before coupling can proceed [1]. HCV polymerase SAR studies further demonstrate that carboxylic acid derivatives exhibit improved biochemical activity relative to their ester or unsubstituted counterparts within the pyrazolo[1,5-a]pyrimidine class, confirming that the free acid is not merely a synthetic convenience but a pharmacophoric element [1].

synthetic efficiency library synthesis amide coupling

3‑Methyl Group Contributes to Selectivity and Metabolic Stability Relative to 3‑Unsubstituted Analogs

Within the pyrazolo[1,5-a]pyrimidine kinase inhibitor class, the presence of a small alkyl group at the 3‑position has been associated with improved selectivity profiles by filling a hydrophobic pocket adjacent to the hinge region [1]. A 3‑methyl substituent provides steric bulk that can disfavor binding to off‑target kinases, while simultaneously shielding the C‑2 position from oxidative metabolism [1]. Although direct head‑to‑head comparison data for 3‑methyl‑5‑CF3‑7‑COOH versus its 3‑des‑methyl analog are not available in the public domain, the consistent deployment of 3‑methyl substitution in optimized clinical candidates (e.g., Trk inhibitor series in US 9,682,979) provides strong class‑level precedent.

kinase selectivity metabolic stability steric shielding

Regioisomeric Purity: The 7‑Carboxylic Acid Isomer Avoids Activity‑Compromising 2‑ or 5‑Carboxylic Acid Contamination

The commercial specification for this compound (≥95% or ≥98% purity by HPLC/GC) is achieved through synthetic routes that minimize regioisomeric impurities . Alternative pyrazolo[1,5-a]pyrimidine carboxylic acid isomers (e.g., 2‑carboxylic acid, CAS 1018050‑74‑2; 5‑carboxylic acid) arise from different synthetic pathways and can contaminate products if not rigorously controlled. Regioisomeric contamination at levels as low as 2–5% can confound biological assay interpretation, as different carboxylic acid positions exhibit divergent hydrogen‑bonding geometries and target affinities .

regioisomeric purity quality control ligand–target interaction

Optimal Deployment Scenarios for 3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation Requiring Nanomolar Starting Potency

The 5‑CF3 group provides a 25‑fold potency advantage over the 5‑CH3 analog in the pyrazolo[1,5-a]pyrimidine scaffold, as demonstrated in PfDHODH enzymatic assays [1]. Medicinal chemistry teams initiating kinase‑targeted programs should select this building block when early biochemical screens demand IC50 values in the sub‑micromolar range to justify hit‑to‑lead progression.

Parallel Amide Library Synthesis via Direct Carboxylic Acid Activation

The free 7‑carboxylic acid supports direct HATU‑ or EDCI‑mediated amide coupling without a prior ester hydrolysis step, enabling rapid diversification of the 7‑position in 96‑well or 384‑well format [2]. This is particularly valuable for core‑hopping exercises where the pyrazolo[1,5-a]pyrimidine scaffold replaces a less tractable heterocyclic core while retaining the same vector geometry.

Selectivity‑Profiling Campaigns Leveraging the 3‑Methyl Substituent

The 3‑methyl group is expected to contribute to kinase selectivity by occupying a hydrophobic pocket near the hinge region, consistent with SAR trends observed in clinical Trk inhibitor programs [3]. Compounds derived from this building block are well‑suited for broad‑panel kinase selectivity screening (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) to identify isoform‑selective chemical probes.

Structure‑Based Drug Design Exploiting the 5‑CF3 Lipophilic Anchor

The trifluoromethyl group serves as a strong lipophilic anchor that can fill hydrophobic sub‑pockets in kinase active sites, as validated by crystallographic studies of related pyrazolo[1,5-a]pyrimidine inhibitors [3]. The 7‑carboxylic acid simultaneously provides a polar exit vector suitable for extending into solvent‑exposed regions, making this building block an ideal core for fragment‑to‑lead optimization by structure‑based design.

Quote Request

Request a Quote for 3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.